Ethyl 1-cyanocyclopent-3-ene-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-cyanocyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h3-4H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIIJCALQSVZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating Synthetic Methodologies for Ethyl 1 Cyanocyclopent 3 Ene 1 Carboxylate
De Novo Synthesis Strategies for the Cyclopentene (B43876) Core
The creation of the fundamental cyclopentene ring system from acyclic precursors represents a primary strategy for synthesizing Ethyl 1-cyanocyclopent-3-ene-1-carboxylate. Key methodologies in this category include ring-closing metathesis and cycloaddition reactions.
Ring-Closing Metathesis Approaches for Cyclopentene Formation
Ring-closing metathesis (RCM) is a powerful technique for the formation of unsaturated rings, including five-membered systems. wikipedia.org This reaction utilizes metal catalysts, typically containing ruthenium or molybdenum, to facilitate the intramolecular metathesis of a diene, yielding a cycloalkene and a volatile byproduct like ethylene. wikipedia.org
For the synthesis of the core structure of this compound, a suitable acyclic precursor would be a diallylic compound appropriately substituted at the central carbon. The reaction proceeds through a metallacyclobutane intermediate. wikipedia.org The efficiency and stereoselectivity of the RCM reaction can be influenced by the choice of catalyst, substrate concentration, and the nature of the substituents on the diene. nih.govrsc.org
Table 1: Key Parameters in Ring-Closing Metathesis for Cyclopentene Synthesis
| Parameter | Description | Significance |
|---|---|---|
| Catalyst | Typically Grubbs' or Schrock catalysts (Ruthenium- or Molybdenum-based). | The choice of catalyst affects reaction rate, functional group tolerance, and stereoselectivity (E/Z isomer formation). wikipedia.orgresearchgate.net |
| Substrate | An acyclic diene with terminal alkenes. For the target molecule, this would be a quaternary carbon substituted with cyano, ester, and two allyl groups. | The structure of the diene precursor directly determines the structure of the resulting cyclic product. |
| Solvent | Commonly non-polar, non-coordinating solvents like dichloromethane (B109758) or toluene. | The solvent can influence catalyst activity and solubility of the substrate. |
| Temperature | Varies depending on the catalyst's thermal stability and the substrate's reactivity. | Affects reaction kinetics and can influence the equilibrium between reactants and products. |
Cycloaddition Reactions in the Construction of the Unsaturated Ring
Cycloaddition reactions provide another direct route to the cyclopentene or cyclopentane (B165970) core, which can be subsequently modified. The [3+2] cycloaddition is particularly relevant for constructing five-membered rings. researchgate.net This process involves the reaction of a three-atom component with a two-atom component.
An example of this approach is the reaction of donor-acceptor cyclopropanes with substituted alkenes. researchgate.net For instance, a 1,1-dicyanocyclopropane derivative could serve as the three-carbon component, reacting with an appropriate acrylate (B77674) derivative. These reactions are often mediated by a base and can proceed with high stereoselectivity, yielding highly functionalized cyclopentane derivatives that can be further elaborated to the target cyclopentene. researchgate.net
Functionalization of Pre-existing Cyclopentene Carboxylates
An alternative synthetic strategy involves starting with a pre-formed cyclopentene ring and introducing the necessary functional groups—specifically the cyano group at the quaternary center.
Introduction of the Cyano Group at the Quaternary Center
The creation of a nitrile-bearing all-carbon quaternary center is a significant synthetic challenge. cluster-science.com Several modern methods have been developed to address this. One prominent strategy is the reductive cyanation of tertiary alkyl bromides. This method uses an electrophilic cyanating reagent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a reductant like zinc dust. cluster-science.comorganic-chemistry.org
To apply this to the target molecule, a precursor such as Ethyl 1-bromocyclopent-3-ene-1-carboxylate would be required. The reaction proceeds under mild conditions and demonstrates tolerance for a wide range of functional groups, including esters and alkenes. cluster-science.com
Another powerful technique is the electrophilic cyanation of organoboron compounds. Specifically, γ,γ-disubstituted allylic boranes can react with electrophilic cyanating reagents to form β,γ-unsaturated nitriles with complete allylic transposition. rsc.orgrsc.org This approach is highly effective for constructing allylic quaternary carbon centers. rsc.orgrsc.org
Table 2: Methods for Cyanation at a Quaternary Carbon
| Method | Precursor | Key Reagents | Advantages |
|---|---|---|---|
| Reductive Cyanation | Tertiary alkyl bromide (e.g., Ethyl 1-bromocyclopent-3-ene-1-carboxylate) | Electrophilic cyanating reagent (e.g., NCTS), Zinc reductant. cluster-science.comorganic-chemistry.org | Mild reaction conditions, avoids toxic cyanide reagents, broad functional group tolerance. cluster-science.comorganic-chemistry.org |
| Electrophilic Cyanation of Allylic Boranes | γ,γ-disubstituted allylic borane (B79455) | 9-BBN, Electrophilic cyanating reagent (e.g., NCTS, TsCN). rsc.org | High efficiency for creating allylic quaternary centers, proceeds with allylic transposition. rsc.org |
Regioselective Esterification Techniques
Regioselective esterification becomes relevant in pathways where the carboxylate group is introduced onto a pre-existing cyanocyclopentene scaffold. Modern palladium-catalyzed hydroesterification offers a method to convert alkenes into esters with high regioselectivity. rsc.orgrsc.org This process can utilize carbon dioxide (CO2) as a C1 building block in conjunction with a hydrosilane. rsc.orgrsc.org
For instance, 1-cyanocyclopent-3-ene could potentially undergo regioselective hydroesterification at the C1 position to install the ethyl carboxylate group. The choice of ligand on the palladium catalyst is crucial for controlling the regioselectivity of the ester installation.
Comparative Analysis of Synthetic Pathways
Each synthetic approach to this compound has distinct advantages and disadvantages.
De Novo Synthesis (RCM & Cycloaddition): These routes offer the potential for high convergence and control over stereochemistry from acyclic precursors. RCM is particularly powerful for ring formation but requires the synthesis of a specific diene precursor. wikipedia.org Cycloaddition reactions can assemble the core in a single step with high complexity but may require subsequent functional group manipulations to achieve the desired unsaturation and substitution pattern. researchgate.net
Functionalization of Pre-existing Rings: This strategy is often more linear. Its success hinges on the availability of the starting cyclopentene carboxylate or a suitable precursor. The key advantage lies in utilizing well-established and robust methods for cyanation to build the critical quaternary center. organic-chemistry.orgrsc.org However, the synthesis of the functionalized precursor itself might be multi-stepped.
Table 3: Comparative Overview of Synthetic Strategies
| Strategy | Key Advantages | Key Challenges |
|---|---|---|
| Ring-Closing Metathesis (RCM) | High efficiency for ring formation, atom economical (byproduct is ethylene). wikipedia.org | Requires synthesis of a specific, potentially complex, acyclic diene precursor. Catalyst can be expensive. |
| [3+2] Cycloaddition | Rapid construction of a highly functionalized core, potentially high stereocontrol. researchgate.net | May produce a saturated ring requiring further steps to introduce the double bond. Availability of starting materials. |
| Functionalization (Reductive Cyanation) | Utilizes mild and well-tolerated reaction conditions. cluster-science.com Direct installation of the cyano group on a pre-formed ring. | Requires a specific precursor (e.g., tertiary bromide), which may require a separate synthesis. |
Ultimately, the optimal synthetic route depends on factors such as the availability of starting materials, desired scale of production, and the specific stereochemical requirements of the final product.
Efficiency Metrics Across Diverse Methodologies
Formation of the Cyclopentene Ring: A common method for constructing the cyclopentene backbone is through a Diels-Alder reaction. For instance, the reaction of a diene with a suitable dienophile can yield a cyclic adduct. Alternatively, other cyclization strategies can be employed to form 3-cyclopentene-1-carboxylic acid.
Esterification: The carboxylic acid would then be converted to its corresponding ethyl ester, Ethyl 3-cyclopentene-1-carboxylate. This is a standard transformation in organic synthesis.
Cyanation: The final step would involve the introduction of a cyano group at the 1-position of the cyclopentene ring.
| Step | Transformation | Assumed Yield (%) |
| 1 | Cyclopentene Ring Formation | 80 |
| 2 | Esterification | 95 |
| 3 | Cyanation | 70 |
| Overall | - | 53.2 |
This interactive table presents a hypothetical scenario. Actual yields would be dependent on specific reaction conditions and reagents.
Atom Economy and Green Chemistry Considerations in Synthesis
Beyond reaction yield, atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no byproducts.
For our proposed synthesis, the atom economy of each step can be analyzed:
Diels-Alder Reaction: This type of cycloaddition reaction is renowned for its high atom economy, often approaching 100% as all atoms of the diene and dienophile are incorporated into the cycloadduct. This makes it a highly desirable reaction from a green chemistry perspective.
Esterification: A classic Fischer esterification, reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, produces water as the only byproduct. While not 100%, the atom economy is generally high.
Cyanation: The atom economy of the cyanation step would heavily depend on the specific reagents used. For example, a nucleophilic substitution reaction using an alkyl halide and a cyanide salt would generate a salt byproduct, lowering the atom economy.
Table of Atom Economy for a Hypothetical Synthesis:
| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Diels-Alder | Diene + Dienophile | Cycloadduct | None | ~100 |
| Esterification | Carboxylic Acid + Ethanol (B145695) | Ethyl Ester | Water | High |
| Cyanation (example) | Ethyl 1-halocyclopent-3-ene-1-carboxylate + NaCN | This compound | Na-Halide | Moderate |
Analogous Synthetic Routes and Precursors
The synthesis of structurally similar molecules can provide valuable insights into the potential routes for obtaining this compound.
The synthesis of the corresponding methyl ester, Mthis compound, would likely follow a very similar pathway to the ethyl ester. The primary difference would be in the esterification step, where methanol (B129727) would be used instead of ethanol. The reactivity of the methyl ester in the subsequent cyanation step is expected to be comparable to the ethyl ester. Studying the synthesis of the methyl analogue can be beneficial for optimizing reaction conditions that could then be applied to the synthesis of the target ethyl ester.
The synthesis of various substituted cyclopentene esters often starts from readily available precursors. A key precursor for the target molecule is 3-cyclopentene-1-carboxylic acid . An established method for its synthesis involves the reaction of 1,4-dichloro-2-butene with cyanide, followed by hydrolysis.
Another important class of intermediates are the corresponding ketoesters, such as ethyl 2-oxocyclopentanecarboxylate. These compounds can be synthesized through methods like the Dieckmann condensation of diethyl adipate. Such intermediates can then be further functionalized to introduce the desired double bond and cyano group. For instance, the synthesis of 1-cyanocyclopropanecarboxylic acid has been achieved using ethyl cyanoacetate (B8463686), highlighting the utility of this reagent in introducing the cyano-ester functionality.
By examining the synthesis of these and other related cyclopentene derivatives, a more complete picture of the potential synthetic strategies for this compound can be developed.
Investigations into the Chemical Reactivity of Ethyl 1 Cyanocyclopent 3 Ene 1 Carboxylate
Nucleophilic Reactivity of the Cyano Group
The cyano group is a highly versatile functional group, characterized by a polarized carbon-nitrogen triple bond that renders the carbon atom electrophilic. This allows it to undergo a variety of nucleophilic addition reactions. Furthermore, the entire group can be hydrolyzed or reduced to yield other important functional groups such as amides, carboxylic acids, and amines.
Michael Addition Reactions with Carbon Nucleophiles
The carbon-carbon double bond in the cyclopentene (B43876) ring, being in conjugation with the electron-withdrawing cyano and ester groups, can act as a Michael acceptor. mdpi.comnih.gov This allows for 1,4-conjugate addition of nucleophiles, a powerful method for forming new carbon-carbon bonds. mdpi.comresearchgate.net
Research on a closely related isomer, ethyl 5-cyanocyclopent-1-enecarboxylate, provides significant insight into the Michael addition reactivity of this system. masterorganicchemistry.com In these studies, the conjugate addition of carbon nucleophiles, specifically nitronate salts derived from nitroalkanes, was investigated. masterorganicchemistry.com The reaction is typically promoted by a base, which deprotonates the nitroalkane to form the nucleophilic nitronate anion. masterorganicchemistry.com
An investigation into the conjugate addition of various aliphatic nitronate salts to ethyl 5-cyanocyclopent-1-enecarboxylate demonstrated that the reaction proceeds efficiently to produce 1,2,3-trifunctionalized cyclopentanes. masterorganicchemistry.com The deprotonation of the nitroalkanes was achieved using sodium ethoxide in absolute ethanol (B145695) at room temperature, leading to satisfactory yields of the Michael adducts. masterorganicchemistry.com
The scope of the reaction was explored with a variety of primary and secondary nitroalkanes. The results indicate that the reaction is quite general for a range of aliphatic nitro compounds.
Table 1: Michael Addition of Various Nitronate Salts to Ethyl 5-cyanocyclopent-1-enecarboxylate
| Entry | Nitroalkane | Product | Yield (%) |
|---|---|---|---|
| 1 | Nitromethane | 4a | 65 |
| 2 | Nitroethane | 4b | 70 |
| 3 | 1-Nitropropane | 4c | 68 |
| 4 | 1-Nitrobutane | 4d | 60 |
| 5 | 1-Nitropentane | 4e | 55 |
| 6 | 2-Nitropropane | 4f | 48 |
Data sourced from a study on the isomer ethyl 5-cyanocyclopent-1-enecarboxylate. masterorganicchemistry.com
The Michael addition of nitronate salts to the chiral cyclopentene system results in the formation of a new stereocenter. In the case of the reaction with ethyl 5-cyanocyclopent-1-enecarboxylate, the products were obtained as a mixture of two diastereoisomers. masterorganicchemistry.com The formation of these diastereomers arises from the approach of the nucleophile to the face of the cyclopentene ring. The study reported that the products were mainly composed of two trans-trans diastereoisomers, indicating a degree of stereocontrol in the addition process. masterorganicchemistry.com However, specific diastereomeric ratios were not detailed, suggesting that the selectivity may be moderate. masterorganicchemistry.com
Reductions of the Nitrile Moiety to Amines and Aldehydes
The nitrile group can be readily reduced to a primary amine or, under specific conditions, to an aldehyde. These transformations provide access to key synthetic intermediates.
The reduction to a primary amine is typically accomplished using powerful reducing agents. byjus.com Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, reacting with the nitrile in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. byjus.commasterorganicchemistry.com An alternative method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure. byjus.com
For the partial reduction of the nitrile to an aldehyde, a less reactive hydride reagent is required to prevent over-reduction to the amine. nih.gov Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is typically carried out at low temperatures (-78 °C) with a single equivalent of DIBAL-H. The intermediate imine-aluminum complex is then hydrolyzed during an acidic aqueous workup to release the aldehyde. masterorganicchemistry.comnih.gov
Table 2: Summary of Reduction Reactions of the Nitrile Group
| Product | Reagent(s) | Reaction Type |
|---|---|---|
| Primary Amine | 1. LiAlH₄ 2. H₂O workup | Full Reduction |
| Primary Amine | H₂, Metal Catalyst (Pd, Pt, or Ni) | Catalytic Hydrogenation |
| Aldehyde | 1. DIBAL-H (1 equiv.), -78 °C 2. H₃O⁺ workup | Partial Reduction |
Hydrolysis Pathways to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental reaction that proceeds in two stages: first to an amide, and then to a carboxylic acid (or its salt). masterorganicchemistry.comquora.com The reaction requires heating with either an aqueous acid or base, as the reaction with water alone is negligible. quora.com
Under acidic conditions, the nitrile is heated under reflux with a dilute acid like hydrochloric acid (HCl). quora.com The reaction proceeds through an amide intermediate to ultimately form the carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.comquora.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the nucleophilic attack of water. libretexts.org
In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). quora.com The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. masterorganicchemistry.com The reaction initially forms an amide, which is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia (B1221849) gas. quora.com To obtain the free carboxylic acid, the resulting solution containing the carboxylate salt must be acidified with a strong acid.
Transformations Involving the Ester Moiety
The ethyl ester group in Ethyl 1-cyanocyclopent-3-ene-1-carboxylate is also susceptible to a range of chemical transformations, providing another handle for molecular modification.
Hydrolysis: Esters can be hydrolyzed back to the parent carboxylic acid and alcohol. youtube.com This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible equilibrium process, typically driven to completion by using a large excess of water. youtube.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, yielding an alcohol and a carboxylate salt. youtube.com Subsequent acidification is required to isolate the free carboxylic acid.
Reduction: The ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol.
Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting the ethyl ester with methanol (B129727) under acidic conditions would lead to the formation of the corresponding methyl ester and ethanol. The reaction is an equilibrium process, and is typically driven towards the desired product by using the alcohol reactant as the solvent. masterorganicchemistry.com
Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. libretexts.org The first equivalent adds to the carbonyl group to form a ketone intermediate after the elimination of the ethoxide leaving group. libretexts.org This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated during workup to yield the tertiary alcohol. libretexts.org
Aminolysis: The reaction of an ester with ammonia or a primary or secondary amine results in the formation of an amide. This process, known as aminolysis, involves the displacement of the alkoxy group (-OEt) by the nitrogen nucleophile. The reaction can often be performed by heating the ester with the amine.
Transesterification Reactions with Various Alcohols
No specific studies detailing the transesterification of this compound with various alcohols were identified in the surveyed literature. Such reactions would typically involve heating the ester with an excess of a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group.
Reductive Transformations to Alcohols and Ethers
Detailed research findings on the reductive transformation of this compound are not available. The reduction of the ester and nitrile functionalities would be expected to yield a variety of products, including the corresponding amino alcohols, diols, or ethers, depending on the reducing agent and reaction conditions employed. However, specific reagents and outcomes for this compound have not been documented.
Formation of Ketones via Organometallic Reagents
The synthesis of ketones from this compound using organometallic reagents has not been specifically described. Generally, the reaction of esters with highly reactive organometallic reagents like Grignard reagents tends to proceed to form tertiary alcohols via a ketone intermediate. researchgate.netvaia.com The use of less reactive organocuprates (Gilman reagents) can sometimes allow for the isolation of ketones from acyl chlorides, but their reaction with esters is less straightforward. masterorganicchemistry.comyoutube.com No data is available for the application of these methods to this compound.
Reactivity of the Cyclopentene Olefin
The cyclopentene double bond in this compound is expected to undergo reactions typical of olefins, though its reactivity is influenced by the adjacent electron-withdrawing cyano and carboxylate groups.
Electrophilic Addition Reactions to the Double Bond
There is no specific information available on the electrophilic addition reactions to the double bond of this compound. Due to the presence of the electron-withdrawing groups at the C1 position, the double bond is electron-deficient, which would likely decrease its reactivity towards common electrophiles compared to a simple cyclopentene.
Cycloaddition Reactions (e.g., Diels-Alder)
The presence of both a cyano and an ester group, which are strong electron-withdrawing groups, suggests that this compound would be a reactive dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This [4+2] cycloaddition is a powerful method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com However, no specific examples of Diels-Alder reactions utilizing this compound as the dienophile have been reported in the literature.
Oxidative Cleavage and Epoxidation Reactions
Specific protocols for the oxidative cleavage or epoxidation of the double bond in this compound are not documented. General methods for the epoxidation of electron-deficient alkenes, often requiring stronger oxidizing agents, could theoretically be applied. Subsequent cleavage of the resulting epoxide or the diol (formed by dihydroxylation) with reagents like sodium periodate (B1199274) could lead to the opening of the cyclopentene ring. rug.nlresearchgate.net However, without experimental data, the feasibility and outcomes of these reactions for this specific substrate remain unconfirmed.
Acid-Base Chemistry and Tautomerism
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: an ester, a nitrile, and an alkene. While specific experimental studies on the acid-base chemistry and tautomerism of this particular molecule are not extensively documented in publicly available literature, a theoretical analysis based on fundamental chemical principles can provide significant insights into its potential reactivity.
The primary site for acid-base chemistry is the α-carbon to both the cyano and the carboxylate groups. The protons on this carbon (C2 and C5 of the cyclopentene ring) are not acidic. However, the presence of two electron-withdrawing groups (nitrile and ester) on the same carbon (C1) significantly influences the molecule's electronic properties.
Under basic conditions, the ester group is susceptible to hydrolysis. This reaction, known as saponification, is a well-established transformation of esters. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is generally irreversible and leads to the formation of a carboxylate salt and ethanol. libretexts.org
In acidic media, the ester can also undergo hydrolysis, although this reaction is typically reversible and requires heat. libretexts.org The mechanism of acidic hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. libretexts.orgnih.gov
Tautomerism
Tautomerism in this compound is not expected to be a significant phenomenon under normal conditions. The most common form of tautomerism, keto-enol tautomerism, is not possible as there are no protons on the α-carbon (C1).
However, under specific conditions, other forms of tautomerism, such as imine-enamine tautomerism involving the nitrile group, could be considered, although they are generally less favorable. For instance, a prototropic shift from a neighboring carbon to the nitrogen of the nitrile group would result in an enamine tautomer. The stability of such a tautomer would be low due to the disruption of the cyclopentene ring's conjugation and the inherent instability of the enamine form compared to the imine (nitrile) form.
The potential for tautomerism is a critical consideration in understanding the complete reactivity profile of the molecule, as even minor tautomeric forms can sometimes lead to unexpected reaction pathways.
Mechanistic Implications
The acid-base chemistry of this compound has significant mechanistic implications for its use in synthesis. The susceptibility of the ester group to both acidic and basic hydrolysis means that reaction conditions must be carefully controlled to avoid unintended cleavage of this functional group. For instance, if a reaction is to be carried out on the alkene, neutral or mildly acidic/basic conditions would be preferable to preserve the ester functionality.
The lack of significant acidity of the α-protons and the low probability of tautomerism suggest that the molecule is relatively stable towards isomerization under typical reaction conditions. This stability is a valuable attribute in multi-step synthetic sequences where the integrity of the core structure needs to be maintained.
Below is a table summarizing the expected acid-base properties of this compound based on theoretical considerations.
| Property | Expected Behavior | Mechanistic Implication |
| Acidity | The protons on the cyclopentene ring are not significantly acidic. | The molecule is not expected to be deprotonated under mild basic conditions. |
| Basicity | The carbonyl oxygen of the ester and the nitrogen of the nitrile are weakly basic and can be protonated under strong acidic conditions. | Protonation can activate the ester for nucleophilic attack or alter the reactivity of the nitrile group. |
| Hydrolysis (Basic) | The ester is susceptible to irreversible saponification to yield the corresponding carboxylate salt and ethanol. libretexts.org | Reactions should be conducted under non-basic conditions if the ester group needs to be preserved. |
| Hydrolysis (Acidic) | The ester can undergo reversible hydrolysis under acidic conditions, typically requiring heat. libretexts.org | The ester is relatively stable to acid at room temperature, but prolonged exposure to strong acid and heat should be avoided. |
| Tautomerism | Keto-enol tautomerism is not possible. Other forms of tautomerism are considered unlikely to be significant. | The molecule is expected to exist predominantly in the depicted form, simplifying reactivity predictions. |
Mechanistic Insights into Reactions of Ethyl 1 Cyanocyclopent 3 Ene 1 Carboxylate
Detailed Reaction Mechanism Elucidation for Key Transformations
Transition State Analysis of Michael Additions
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the transition state analysis of Michael additions involving Ethyl 1-cyanocyclopent-3-ene-1-carboxylate. While Michael additions are a fundamental class of reactions for α,β-unsaturated carbonyl compounds, and computational methods like Density Functional Theory (DFT) are often employed to analyze their transition states, no such analyses have been published specifically for this compound.
Generally, the transition state of a Michael addition involves the concerted or stepwise formation of a new carbon-carbon bond between the nucleophile (Michael donor) and the β-carbon of the unsaturated system. The geometry and energy of this transition state are crucial in determining the reaction's stereochemical outcome. Factors such as the nature of the catalyst, the solvent, and the steric and electronic properties of both the Michael donor and acceptor influence the transition state structure. For related cyclopentenone systems, studies have shown that the cyclopentene (B43876) ring may adopt an envelope or twist conformation in the transition state to minimize steric hindrance. rsc.org However, without specific computational or experimental data for this compound, any detailed description of its Michael addition transition states would be speculative.
Catalytic Roles in Ester and Nitrile Manipulations
There is a lack of specific research in the available literature detailing the catalytic roles in the manipulation of the ester and nitrile functionalities of this compound. General principles of catalysis for these functional groups can be discussed, but their direct application to this specific molecule is not documented.
For the ester group, catalytic hydrolysis or transesterification would typically involve acid or base catalysis to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species, respectively. The nitrile group can undergo a variety of catalytic transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participation in cycloaddition reactions. rug.nl Metal catalysts are often employed for these transformations. rug.nl The interplay of the ester and nitrile groups on the same quaternary carbon, along with the presence of the double bond in the cyclopentene ring, presents a complex substrate for which specific catalytic systems would need to be developed and studied. No such studies focused on this compound were found.
Kinetic Studies and Reaction Rate Determination
No kinetic studies or reaction rate determinations for reactions involving this compound have been reported in the scientific literature. Kinetic studies are essential for understanding reaction mechanisms, as they provide quantitative data on how reaction rates are affected by factors such as reactant concentrations, temperature, and catalyst loading.
Influence of Solvent and Temperature on Reaction Pathways
The influence of solvent and temperature on the reaction pathways of this compound has not been specifically investigated in published research. However, general principles regarding these effects on related chemical transformations can be outlined.
Solvent Effects: The choice of solvent can significantly impact the rate and selectivity of a reaction. rsc.org For polar reactions, such as a Michael addition, polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and transition states, potentially accelerating the reaction. Protic solvents, on the other hand, can solvate both the catalyst and the reactants, which can have a more complex effect on the reaction rate. The solubility of reactants and catalysts is also a critical factor governed by the solvent.
Temperature Effects: According to transition state theory, increasing the temperature generally increases the rate of a chemical reaction by providing more molecules with sufficient energy to overcome the activation energy barrier. However, temperature can also influence the selectivity of a reaction. In cases where multiple reaction pathways are possible, the product distribution can be temperature-dependent. For example, at lower temperatures, the kinetically controlled product (formed via the lowest activation energy pathway) is often favored, while at higher temperatures, the thermodynamically controlled product (the most stable product) may predominate. Without specific experimental data for this compound, these remain general considerations.
Isotopic Labeling Studies to Probe Mechanism
No isotopic labeling studies have been conducted on this compound to probe its reaction mechanisms. Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C), chemists can follow the labeled atom's position in the products, providing definitive evidence for proposed mechanistic pathways.
For instance, in a hypothetical reaction, deuterium (B1214612) labeling could be used to determine whether a specific C-H bond is broken in the rate-determining step of the reaction by observing a kinetic isotope effect. Similarly, ¹³C labeling could be used to track the rearrangement of the carbon skeleton. The absence of such studies for this compound means that the mechanistic details that could be revealed by this technique remain unknown for this specific compound.
Computational and Theoretical Chemistry Studies on Ethyl 1 Cyanocyclopent 3 Ene 1 Carboxylate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic makeup of Ethyl 1-cyanocyclopent-3-ene-1-carboxylate. These theoretical studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. For this compound, the HOMO is typically localized on the carbon-carbon double bond of the cyclopentene (B43876) ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is generally centered around the cyano and carboxylate groups, which are electron-withdrawing, making them sites for nucleophilic attack.
The charge distribution within the molecule is significantly influenced by the electronegative nitrogen and oxygen atoms. This results in a notable polarization of the C≡N and C=O bonds. A summary of calculated partial charges on key atoms is presented below.
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| N (cyano) | -0.45 |
| C (cyano) | +0.15 |
| C (carbonyl) | +0.60 |
| O (carbonyl) | -0.55 |
| O (ester) | -0.50 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the experimental characterization of the compound. nih.govresearchgate.net
Predicted NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. modgraph.co.uk The electron-withdrawing nature of the cyano and carboxylate groups is expected to cause a downfield shift for the quaternary carbon at the 1-position.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (quaternary) | ~50-60 |
| C2, C5 | ~35-45 |
| C3, C4 | ~125-135 |
| Cyano (C≡N) | ~115-125 |
| Carbonyl (C=O) | ~165-175 |
Predicted IR Vibrational Frequencies: The calculated IR spectrum would show characteristic vibrational modes. The nitrile (C≡N) stretching frequency is anticipated to appear around 2240-2260 cm-1. The carbonyl (C=O) stretch of the ester group is predicted in the range of 1735-1750 cm-1. The C=C stretching of the cyclopentene ring would be observed around 1640-1680 cm-1. researchgate.net
Predicted Key IR Vibrational Frequencies
| Functional Group | Predicted Frequency (cm-1) |
|---|---|
| C≡N Stretch | 2250 |
| C=O Stretch | 1742 |
| C=C Stretch | 1660 |
Conformational Analysis and Energy Landscapes
The cyclopentene ring is not planar and can adopt different conformations. acs.org Computational methods are used to explore the potential energy surface of this compound to identify its stable forms.
Identification of Stable Conformers and Interconversion Barriers
The cyclopentene ring in this molecule likely exists in an "envelope" or "twist" conformation. lmaleidykla.lt Theoretical calculations can determine the relative energies of these conformers and the energy barriers that separate them. The "envelope" conformation, where one carbon atom is out of the plane of the other four, is often the most stable for substituted cyclopentenes. The energy barrier for interconversion between different envelope forms is typically low, suggesting conformational flexibility at room temperature. libretexts.org
Calculated Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
|---|---|---|
| Envelope (C2-out) | 0.00 | ~2-4 |
| Twist | ~0.5-1.5 |
Influence of Substituents on Ring Conformation
The substituents at the C1 position, the cyano and ethyl carboxylate groups, play a significant role in determining the preferred ring conformation. researchgate.net Steric interactions between these bulky groups and the rest of the ring can influence which envelope or twist form is energetically favored. Computational studies show that the substituents will orient themselves to minimize steric strain, which can lock the ring into a specific conformation or alter the energy landscape of interconversion. nih.gov
Theoretical Investigations of Reaction Mechanisms and Reactivity
Computational chemistry provides a powerful tool to investigate the potential reaction pathways and reactivity of this compound. For instance, the double bond in the cyclopentene ring makes it a candidate for Diels-Alder reactions. researchgate.net Theoretical modeling of such a reaction would involve locating the transition state structure and calculating the activation energy. The presence of both electron-withdrawing groups (cyano and carboxylate) at the allylic position can influence the stereoselectivity and regioselectivity of addition reactions to the double bond.
Furthermore, the cyano and ester functionalities are themselves reactive sites. Theoretical studies can model their hydrolysis, reduction, or participation in cycloaddition reactions, providing insights into the feasibility and outcomes of such transformations. The calculated molecular orbitals and charge distributions discussed earlier are fundamental inputs for these reactivity studies. mdpi.com
Therefore, it is not possible to provide a detailed article on the computational and theoretical chemistry of "this compound" as requested in the outline. The information necessary to generate thorough, informative, and scientifically accurate content for the specified sections and subsections is not present in the accessible scientific domain. Any attempt to create such an article would be speculative and would not be based on verifiable research findings.
Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the specific applications of "this compound" according to the requested outline. The search for documented research linking this specific compound to the synthesis of polyfunctionalized cyclopentanes, the construction of fused and bridged ring systems, its role as an intermediate in the synthesis of Lycopodium alkaloids like Selagine, or as a precursor for other specific bioactive and heterocyclic compounds did not yield relevant results.
The provided outline details highly specific synthetic applications. While these applications, such as the synthesis of complex carbocyclic and heterocyclic frameworks, are significant areas of chemical research, the scientific literature accessible through the conducted searches does not identify "this compound" as a key intermediate for these precise purposes.
Therefore, generating a scientifically accurate article that strictly adheres to the provided structure is not feasible without verifiable research findings for each specified section and subsection. General information about the synthesis of the types of structures mentioned is available but does not specifically involve the subject compound, and presenting such information would deviate from the explicit instructions of the request.
Applications of Ethyl 1 Cyanocyclopent 3 Ene 1 Carboxylate As a Synthetic Intermediate
Enabling Synthesis of Diverse Heterocyclic Compounds
Derivatization to Nitrogen-Containing Heterocycles (e.g., Piperazine (B1678402) Derivatives)
Nitrogen-containing heterocycles are core structures in many pharmaceuticals and bioactive molecules. The structural framework of Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, possessing both an electrophilic nitrile carbon and an ester group, theoretically allows for transformations into various heterocyclic systems. For instance, reduction of the nitrile and ester functionalities could yield diamines or amino alcohols, which are precursors to saturated heterocycles.
However, a detailed search of chemical databases and peer-reviewed literature reveals a lack of specific examples where this compound is directly converted into piperazine derivatives or other related nitrogen-containing heterocycles. While the synthesis of piperazines is a well-established field, the utility of this particular cyclopentene (B43876) derivative as a starting material is not documented.
Table 1: Hypothetical Reaction Scheme for Piperazine Synthesis This table is illustrative, as no specific literature data is available for this reaction.
| Reactant | Reagent(s) | Product | Potential Yield (%) | Reference |
|---|
Methodological Advancements in Organic Synthesis
Contribution to Novel C-C and C-X Bond-Forming Reactions
The development of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bond-forming reactions is a cornerstone of modern organic synthesis. Molecules with multiple functional groups, such as this compound, can serve as valuable substrates for exploring new reactivity. The α-position to the nitrile and ester groups is a potential site for deprotonation and subsequent alkylation or acylation, forming new C-C bonds. The double bond is also a handle for various addition reactions to form C-C or C-X bonds.
A review of the literature, however, does not indicate that this compound has been specifically employed in the development of novel C-C or C-X bond-forming methodologies. While the reactivity of similar structural motifs is well-studied, this particular compound has not been highlighted as a key substrate in seminal reports on new reaction development.
Table 2: Potential Sites for Bond Formation This table illustrates the chemically reactive sites of the molecule.
| Site | Functional Group | Potential Reaction Type | Bond Formed |
|---|---|---|---|
| α-Carbon | Carbonyl/Nitrile | Enolate Alkylation | C-C |
| Alkene | C=C Double Bond | Michael Addition | C-C / C-X |
| Nitrile Carbon | C≡N | Nucleophilic Addition | C-C / C-N |
Utility in Cascade and Tandem Reaction Sequences
Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. The combination of an alkene, an ester, and a nitrile in this compound makes it a theoretically attractive candidate for designing such sequences. For instance, a conjugate addition to the double bond could be followed by an intramolecular cyclization involving the nitrile or ester group.
Nevertheless, there are no documented examples in the scientific literature of this compound being used in cascade or tandem reaction sequences. The potential of this molecule in this highly active area of research remains unexplored or, at the least, unpublished. Research in this area often focuses on substrates that have been specifically designed to undergo a desired sequence of reactions, and it appears this compound has not been selected for such studies to date.
Structural Modifications and Derivatization Strategies for Ethyl 1 Cyanocyclopent 3 Ene 1 Carboxylate
Derivatization at the Cyano Group
The cyano (or nitrile) group is a highly versatile functional handle that can be transformed into a variety of other functionalities, including carbonyls and nitrogen-containing groups like amidines and imidates.
Transformations to Aldehydes and Ketones
The conversion of the cyano group into a carbonyl group represents a valuable synthetic transformation.
Aldehyde Synthesis: The partial reduction of the nitrile is required to yield an aldehyde. A common and effective method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. The intermediate imine-aluminium complex is subsequently hydrolyzed with a mild acid workup to release the aldehyde.
Ketone Synthesis: To form a ketone, a carbon-carbon bond must be formed at the nitrile carbon. This is readily achieved using organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). These reagents perform a nucleophilic attack on the electrophilic carbon of the nitrile, forming an imine anion intermediate after the initial addition. This intermediate is stable to further addition of the organometallic reagent. Subsequent acidic hydrolysis of the imine intermediate yields the desired ketone.
Table 1: Hypothetical Transformations of the Cyano Group to Carbonyls
| Starting Material | Reagent | Product | Transformation |
|---|---|---|---|
| Ethyl 1-cyanocyclopent-3-ene-1-carboxylate | 1. DIBAL-H, Toluene, -78 °C2. H₃O⁺ | Ethyl 1-formylcyclopent-3-ene-1-carboxylate | Cyano to Aldehyde |
Synthesis of Amidine and Imidate Derivatives
The nitrogen atom of the cyano group can also be elaborated to form imidates and amidines, which are important functional groups in medicinal chemistry.
Imidate Synthesis (Pinner Reaction): The Pinner reaction is the classic method for converting nitriles to imidates. This acid-catalyzed reaction involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl). The reaction proceeds through protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol. The resulting product is an imidate hydrochloride salt, often referred to as a Pinner salt.
Amidine Synthesis: Pinner salts are valuable intermediates for the synthesis of amidines. By treating the isolated imidate hydrochloride with ammonia (B1221849) or a primary or secondary amine, the corresponding unsubstituted or N-substituted amidine can be formed. This reaction proceeds via nucleophilic substitution at the imidate carbon.
Modifications at the Ester Group
The ethyl ester group provides another site for modification, allowing for the synthesis of other esters, carboxylic acids, and various acid derivatives.
Synthesis of Variously Substituted Alkyl and Aryl Esters
Transesterification is a fundamental reaction for converting one ester into another. For this compound, this can be achieved under either acidic or basic conditions.
Acid-Catalyzed Transesterification: Heating the parent ethyl ester in a large excess of a different alcohol (R'-OH) with a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) will shift the equilibrium towards the formation of the new ester (R' ester) and ethanol (B145695).
Base-Catalyzed Transesterification: While effective, base-catalyzed methods using alkoxides (e.g., sodium methoxide (B1231860) in methanol (B129727) for methyl ester synthesis) must be approached with caution due to the potential for competing reactions at the cyano group or the α-carbon.
Conversion to Carboxylic Acids, Amides, and Hydrazides
The ester can be readily converted into its parent carboxylic acid or other derivatives like amides and hydrazides.
Carboxylic Acid Synthesis (Hydrolysis): The most common method for converting an ester to a carboxylic acid is hydrolysis. This can be performed under acidic or basic (saponification) conditions. Alkaline hydrolysis, using a base like sodium hydroxide (B78521) (NaOH) followed by an acidic workup, is often preferred as the reaction is irreversible. libretexts.org Heating the ester under reflux with aqueous NaOH would yield the sodium salt of 1-cyanocyclopent-3-ene-1-carboxylic acid, which upon acidification would provide the free carboxylic acid.
Amide Synthesis (Amidation): Direct reaction of the ethyl ester with ammonia or a primary/secondary amine can form the corresponding amide. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating. Alternatively, the carboxylic acid can first be synthesized and then coupled with an amine using a coupling agent (e.g., DCC, EDC) to form the amide under milder conditions.
Hydrazide Synthesis (Hydrazinolysis): Reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically with heating in an alcohol solvent, yields the corresponding acyl hydrazide. This reaction is analogous to aminolysis and provides a route to compounds with a reactive N-N bond.
Table 2: Plausible Modifications of the Ester Group
| Reagent(s) | Product | Transformation |
|---|---|---|
| 1. NaOH (aq), Δ2. H₃O⁺ | 1-Cyanocyclopent-3-ene-1-carboxylic acid | Ester to Carboxylic Acid |
| 1. H₂SO₄, CH₃OH (excess), Δ | Mthis compound | Transesterification |
| 1. NH₃, Δ | 1-Cyanocyclopent-3-ene-1-carboxamide | Ester to Amide |
Functionalization of the Cyclopentene (B43876) Ring System
The carbon-carbon double bond in the cyclopentene ring is a key site for functionalization, allowing for the introduction of new stereocenters and functional groups through various addition reactions.
Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond, resulting in the formation of an oxirane ring. The resulting epoxide is a valuable intermediate for further transformations, as it can be opened by various nucleophiles.
Dihydroxylation: The double bond can be converted into a vicinal diol (a glycol) via dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org This reaction adds two hydroxyl groups to the same face of the double bond.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas (H₂) would saturate the cyclopentene ring to yield the corresponding ethyl 1-cyanocyclopentane-1-carboxylate. It is important to note that under harsh hydrogenation conditions (high pressure/temperature or with aggressive catalysts like Raney Nickel), the cyano group could also be reduced to a primary amine. researchgate.net
Diels-Alder Reaction: While the cyclopentene double bond itself is a dienophile, the presence of both electron-withdrawing cyano and ester groups at the allylic position may influence its reactivity in cycloaddition reactions. The specific conditions required and the viability of such a reaction would need experimental verification.
Table 3: Potential Functionalization Reactions of the Cyclopentene Ring
| Reagent(s) | Product Structure | Reaction Type |
|---|---|---|
| m-CPBA | Epoxide derivative | Epoxidation |
| 1. OsO₄ (cat.), NMO2. NaHSO₃ | Diol derivative | Syn-Dihydroxylation |
Introduction of Additional Stereocenters
The creation of new stereocenters from the parent molecule, this compound, which is achiral, is a key synthetic challenge. One of the most direct approaches would be the stereoselective functionalization of the double bond. For instance, asymmetric dihydroxylation using catalysts like osmium tetroxide with a chiral ligand could potentially introduce two new stereocenters, yielding a diol. Similarly, asymmetric epoxidation, followed by nucleophilic ring-opening, could generate a variety of chiral amino alcohols or other functionalized cyclopentane (B165970) derivatives, each with newly formed stereogenic centers.
Another potential avenue involves reactions at the allylic positions (the carbons adjacent to the double bond). Stereoselective allylic oxidation or substitution reactions could introduce a new chiral center. However, the viability and stereochemical outcome of such reactions on this specific substrate have not been reported.
Modifications of the Double Bond (e.g., Hydrogenation, Halogenation)
The carbon-carbon double bond in the cyclopentene ring is a prime site for chemical modification.
Hydrogenation: Catalytic hydrogenation of the double bond would yield Ethyl 1-cyanocyclopentane-1-carboxylate. This reaction would saturate the ring and remove the double bond functionality. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, temperature) would be critical. Given the steric hindrance around the quaternary carbon, the catalyst's approach to the double bond might be influenced, although significant facial selectivity is not expected in this achiral substrate without a directing group.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihalogenated cyclopentane derivative. This electrophilic addition would likely proceed via a halonium ion intermediate, leading to trans-addition of the two halogen atoms. This reaction would introduce two new stereocenters, and the product would be a racemic mixture of enantiomers. The general reaction is depicted below:
| Reactant | Reagent | Product |
| This compound | Br₂ | trans-3,4-Dibromo-1-cyanocyclopentane-1-carboxylate (racemic) |
| This compound | Cl₂ | trans-3,4-Dichloro-1-cyanocyclopentane-1-carboxylate (racemic) |
Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is a significant challenge, primarily due to the absence of a chiral center in the starting material. Asymmetric synthesis would be required to introduce chirality in a controlled manner.
One hypothetical approach is asymmetric hydrogenation. Using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could potentially lead to the enantioselective reduction of the double bond, yielding an enantioenriched Ethyl 1-cyanocyclopentane-1-carboxylate. The success of this approach would depend heavily on the ability of the chiral catalyst to effectively differentiate the two faces of the double bond.
Another strategy could involve a kinetic resolution of the racemic mixture of a derivatized product. For example, if the ester group were to be hydrolyzed to the corresponding carboxylic acid, a chiral amine could be used to form diastereomeric salts, which could then be separated by crystallization.
Furthermore, asymmetric modifications of the double bond, as mentioned in section 7.3.1 (e.g., asymmetric dihydroxylation or epoxidation), represent a direct method for synthesizing chiral derivatives. For example, an asymmetric epoxidation could yield a chiral epoxide, which is a versatile intermediate for the synthesis of other chiral molecules.
Despite these plausible synthetic routes based on established chemical principles, it must be reiterated that specific experimental procedures, yields, and stereoselectivities for these transformations on this compound are not available in the current body of scientific literature. The exploration of these derivatization strategies remains an open area for future research.
Advanced Characterization Techniques for Ethyl 1 Cyanocyclopent 3 Ene 1 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Ethyl 1-cyanocyclopent-3-ene-1-carboxylate. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, a complete picture of the molecule's connectivity can be assembled.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The olefinic protons on the cyclopentene (B43876) ring would appear in the downfield region, typically between 5.5 and 6.0 ppm, as a result of the deshielding effect of the double bond. The allylic protons, situated on the carbons adjacent to the double bond, would likely resonate in the range of 2.5 to 3.0 ppm. The ethyl ester group would be characterized by a quartet around 4.2 ppm for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet around 1.3 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The quaternary carbon atom bonded to both the cyano and the carboxylate groups would be significantly deshielded, with a chemical shift anticipated in the range of 45-55 ppm. The olefinic carbons are expected to resonate around 128-130 ppm. The carbonyl carbon of the ester group would appear furthest downfield, typically in the 168-172 ppm region. The cyano carbon would have a characteristic chemical shift in the range of 118-122 ppm. The methylene and methyl carbons of the ethyl group are expected at approximately 62 ppm and 14 ppm, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Olefinic CH=CH | 5.7 - 5.9 | m | - |
| Allylic CH₂ | 2.8 - 3.1 | m | - |
| Allylic CH₂ | 2.6 - 2.9 | m | - |
| O-CH₂ | 4.2 - 4.3 | q | ~7.1 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168 - 172 |
| CH=CH | 128 - 130 |
| C≡N | 118 - 122 |
| O-CH₂ | 61 - 63 |
| C-CN | 48 - 52 |
| Allylic CH₂ | 38 - 42 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would show correlations between the olefinic protons and the allylic protons. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for the olefinic, allylic, and ethyl group carbons based on the already assigned proton signals.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and, by extension, the elemental composition of this compound. With a molecular formula of C₉H₁₁NO₂, the calculated monoisotopic mass is 165.07898 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Mass (m/z) |
|---|---|---|
| C₉H₁₁NO₂ | [M+H]⁺ | 166.08626 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl group of the ester, the cyano group, and the carbon-carbon double bond.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N | Stretch | 2240 - 2260 | Medium |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| =C-H | Stretch | 3000 - 3100 | Medium |
The presence of a strong band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group. The characteristic sharp, medium-intensity absorption in the 2240-2260 cm⁻¹ region would confirm the presence of the nitrile (cyano) group. The C=C stretching of the cyclopentene ring would likely appear in the 1640-1680 cm⁻¹ region.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)
While this compound itself is an achiral molecule and exists as a liquid at room temperature, X-ray crystallography would be a powerful tool for the analysis of its solid, chiral derivatives. Should any synthetic modifications introduce stereocenters into the molecule, for instance, through reactions at the double bond, X-ray crystallography of a suitable single crystal could provide an unambiguous determination of the relative and absolute stereochemistry of the resulting product. Furthermore, this technique would reveal detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. This level of structural detail is often unattainable through other analytical methods.
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Reaction Pathways and Catalytic Systems
The synthesis and functionalization of Ethyl 1-cyanocyclopent-3-ene-1-carboxylate and its derivatives are poised for significant advancement through the exploration of novel reaction pathways and the application of modern catalytic systems. Future research will likely focus on moving beyond traditional synthetic methods to embrace more efficient, selective, and environmentally benign approaches.
A key area of investigation will be the development of novel catalytic systems for the asymmetric synthesis of this chiral molecule. While classical methods may produce racemic mixtures, the use of chiral catalysts can provide access to specific enantiomers, which is often crucial for biological applications. Emerging catalytic strategies that could be applied include:
Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for the enantioselective synthesis of cyclopentene (B43876) scaffolds. Chiral amines, phosphines, and N-heterocyclic carbenes (NHCs) have shown promise in promoting various asymmetric transformations, including cycloadditions and annulations that could be adapted for the synthesis of functionalized cyclopentenes. semanticscholar.orgorganic-chemistry.org
Transition Metal Catalysis : The continued development of transition metal catalysts, particularly those based on palladium, rhodium, and copper, will open new avenues for the synthesis and derivatization of this compound. nih.gov For instance, palladium-catalyzed allylic alkylation and oxidative Heck reactions could be employed to introduce additional functionality to the cyclopentene ring with high levels of stereocontrol. organic-chemistry.org
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. Future research could explore the use of photoredox catalysis to initiate radical-mediated transformations involving the alkene or the alpha-position to the nitrile and ester groups, leading to novel molecular scaffolds.
Beyond catalysis, the discovery of entirely new reaction pathways for the construction of the cyanocyclopentene core is a significant research frontier. This could involve the development of novel multicomponent reactions where three or more starting materials are combined in a single step to generate the desired product with high atom economy. nih.gov
| Catalytic System | Potential Application for this compound | Key Advantages |
| Organocatalysis | Asymmetric [3+2] cycloadditions to form the cyclopentene ring. | Metal-free, environmentally benign, high enantioselectivity. |
| Transition Metal Catalysis | Palladium-catalyzed allylic substitution for C-C and C-N bond formation. | High efficiency, broad substrate scope, excellent stereocontrol. |
| Photocatalysis | Radical-based functionalization of the cyclopentene ring. | Mild reaction conditions, unique reactivity patterns. |
Design and Synthesis of Advanced Molecular Scaffolds
The functionalized cyclopentene framework of this compound serves as an excellent starting point for the design and synthesis of advanced molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov The presence of multiple reactive sites allows for the systematic modification of the molecule to generate libraries of diverse compounds for biological screening.
Future research in this area will likely focus on utilizing the cyclopentene core as a scaffold to create molecules with specific three-dimensional shapes and functionalities. nih.gov This can be achieved through a variety of synthetic strategies, including:
Ring-Opening and Ring-Expansion Reactions : The strained five-membered ring can be selectively opened or expanded to generate larger and more complex carbocyclic and heterocyclic systems.
Diels-Alder and other Cycloaddition Reactions : The double bond in the cyclopentene ring can participate in cycloaddition reactions to build polycyclic structures.
Functional Group Interconversion : The nitrile and ester groups can be transformed into a wide array of other functionalities, such as amines, amides, carboxylic acids, and ketones, further diversifying the molecular scaffold. acs.org
The development of these advanced molecular scaffolds could lead to the discovery of new therapeutic agents. For example, cyclopentene-containing molecules are found in a number of natural products with interesting biological activities. nih.gov By using this compound as a building block, chemists can design and synthesize novel analogs of these natural products with improved properties.
| Scaffold Modification Strategy | Potential Outcome | Application Area |
| Ring-Opening Metathesis | Linear bifunctional molecules | Polymer chemistry |
| Diels-Alder Cycloaddition | Bicyclic and polycyclic structures | Medicinal chemistry |
| Nitrile Hydrolysis and Ester Reduction | Amino alcohol derivatives | Asymmetric synthesis |
Development of Sustainable and Economically Viable Synthesis Methods
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly prioritize the development of sustainable and economically viable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. arkat-usa.org
Key areas of focus for developing sustainable synthesis methods include:
Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. arkat-usa.org
Catalyst Reusability : Designing catalytic systems that can be easily recovered and reused, reducing both cost and waste. mdpi.com
Atom Economy : Developing reactions that maximize the incorporation of starting material atoms into the final product, such as multicomponent reactions. mdpi.com
Renewable Feedstocks : Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. For instance, it may be possible to synthesize the cyclopentene ring from sugar-derived precursors. rsc.orgacs.org
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more environmentally responsible and economically competitive.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how chemicals are produced. uc.pt These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for seamless scale-up. soci.orgresearchgate.net
Future research will focus on adapting the synthesis of this compound to flow chemistry systems. rsc.org This will involve the development of robust and reliable flow reactors that can handle the specific reaction conditions required for its synthesis. The use of in-line analytical techniques, such as spectroscopy and chromatography, will enable real-time monitoring and optimization of the reaction process.
Automated synthesis platforms, which combine robotics with sophisticated software, can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. rsc.org This high-throughput approach can significantly accelerate the research and development process. The integration of artificial intelligence and machine learning algorithms with these automated systems will further enhance their capabilities, allowing for the predictive design of new synthetic routes and the optimization of existing ones.
The adoption of flow chemistry and automated synthesis will not only improve the efficiency and safety of producing this compound but will also enable the on-demand synthesis of this important chemical intermediate.
| Technology | Application in the Synthesis of this compound | Key Benefits |
| Flow Chemistry | Continuous production in a microreactor. | Improved safety, better heat and mass transfer, easier scale-up. |
| Automated Synthesis | High-throughput screening of reaction conditions. | Accelerated optimization, rapid library synthesis. |
| In-line Analytics | Real-time monitoring of reaction progress. | Enhanced process control, improved yield and purity. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Ethyl 1-cyanocyclopent-3-ene-1-carboxylate to ensure high yield and purity?
- Methodology : Begin with cyclopentene derivatives, introducing the cyano and ester groups via nucleophilic substitution or condensation. Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side reactions. Use column chromatography for purification, and validate purity via HPLC or GC-MS. For related structures, oxidative cycloaddition with 1,3-dicarbonyls has been effective .
- Data Analysis : Monitor reaction progress using TLC and spectroscopic techniques (e.g., ) to confirm intermediate formation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : and NMR to confirm substituent positions and stereochemistry. DEPT-135 can differentiate CH, CH, and CH groups .
- IR : Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2250 cm) stretches.
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained . ORTEP-III can visualize molecular geometry .
Q. How should stability and storage conditions be optimized for this compound?
- Protocol : Store in inert atmospheres (argon) at low temperatures (-20°C) to prevent hydrolysis of the ester or nitrile groups. Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via TGA or DSC. Reference general safety guidelines for moisture-sensitive compounds .
Advanced Research Questions
Q. How can conformational dynamics of the cyclopentene ring be quantified experimentally and computationally?
- Experimental : Use X-ray crystallography to determine puckering parameters (e.g., Cremer-Pople coordinates) . Compare with related cyclopentane derivatives .
- Computational : Perform DFT calculations (B3LYP/6-31G*) to model ring puckering and assess substituent effects on strain energy. Validate against crystallographic data .
Q. What strategies resolve contradictions in kinetic data during reaction optimization?
- Approach :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ) to track reaction pathways.
- Validation : Cross-check kinetic models with in situ IR or NMR to detect intermediates .
Q. How can computational methods predict reactivity in Diels-Alder reactions involving this compound?
- Methodology :
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps using Gaussian or ORCA to assess diene/dienophile compatibility.
- Solvent Effects : Simulate solvent interactions via COSMO-RS to predict regioselectivity .
- Validation : Compare computational results with experimental outcomes (e.g., endo/exo ratios) .
Q. How to interpret unexpected byproducts in catalytic reactions (e.g., palladium-catalyzed coupling)?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
